molecular formula C6H10ClNO3 B1457779 (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride CAS No. 1187927-10-1

(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride

Cat. No.: B1457779
CAS No.: 1187927-10-1
M. Wt: 179.6 g/mol
InChI Key: KVVNRHZZZLLYNC-UHFFFAOYSA-N
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Description

(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring with a keto group at the third position and an acetic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Oxo-pyrrolidin-1-yl)-benzoic acid
  • (3-Oxo-pyrrolidin-1-yl)-propionic acid

Comparison: (3-Oxo-pyrrolidin-1-yl)-acetic acid hydrochloride is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-oxopyrrolidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVNRHZZZLLYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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